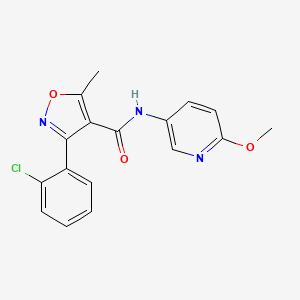

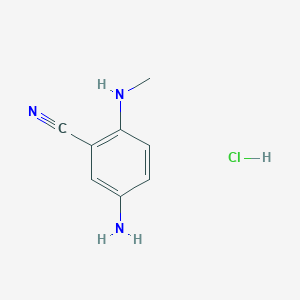

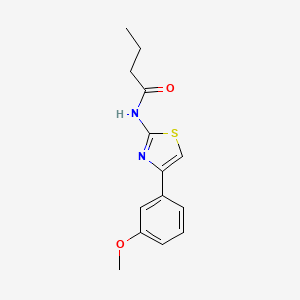

(3-(isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyrazole rings would likely result in a rigid, cyclic structure. The sulfonyl and ketone groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrazole rings, as well as the sulfonyl and ketone groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl and ketone groups could potentially affect its solubility, acidity, and reactivity .Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds with structures related to the queried chemical have been synthesized and evaluated for antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and found to exhibit significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, azetidine and pyrazole-based compounds have demonstrated promising antibacterial activities against a range of bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Anticancer Activity

Some synthesized compounds, including those with pyrazoline incorporated isoxazole derivatives, have been screened for anticancer activity against human breast cancer cell lines, showing good activity with IC50 values ranging from 3–4 μg/mL (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was prepared from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).

Structural Chemistry and Material Science

Studies also include the synthesis and crystal structure analysis of related compounds, providing insights into their potential applications in material science and molecular design (Cao, Dong, Shen, & Dong, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of the azetidine and pyrazole rings, as well as the sulfonyl and ketone groups, it could potentially be explored for use in a variety of areas, including medicinal chemistry and drug discovery .

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)16-10-20(11-16)18(22)17-9-19-21(14(17)3)15-7-5-4-6-8-15/h4-9,13,16H,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDTTCRHHVPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

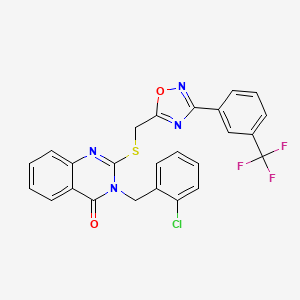

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2917413.png)

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)

![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)